molecular formula C26H23N3O2 B337733 4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile

Cat. No.: B337733
M. Wt: 409.5 g/mol
InChI Key: YQMQSNCTMLSDAS-UHFFFAOYSA-N
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Description

4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is an organic compound that belongs to the class of phthalonitriles This compound is characterized by the presence of a biphenyl group substituted with dimethyl groups, an ether linkage, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbromobenzene and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Ether Formation: The biphenyl intermediate is then reacted with 4-hydroxyphthalonitrile in the presence of a base such as sodium hydride to form the ether linkage.

    Morpholine Substitution: Finally, the compound is reacted with morpholine under basic conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the biphenyl ring.

    Reduction: Reduction reactions may target the nitrile groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the dimethyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-[2-methyl-4-(3-methylphenyl)phenoxy]-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H23N3O2/c1-18-4-3-5-20(12-18)21-6-7-25(19(2)13-21)31-26-15-23(17-28)22(16-27)14-24(26)29-8-10-30-11-9-29/h3-7,12-15H,8-11H2,1-2H3

InChI Key

YQMQSNCTMLSDAS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C

Origin of Product

United States

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